

In-depth Technical Guide: aMV666810 (Compound 15)

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Compound of Interest

Compound Name: MMV666810

Cat. No.: B12418601

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Disclaimer: This document provides a summary of publicly available information regarding the selective PPAR γ modulator aMV666810, also identified as compound 15 in the primary literature. Specific quantitative solubility and stability data, along with detailed experimental protocols, are proprietary and could not be accessed from the available scientific literature.

Introduction

aMV666810 (compound 15) is a novel, potent, and selective peroxisome proliferator-activated receptor-gamma (PPAR γ) modulator derived from (-)-Cercosporamide. Developed as a potential therapeutic agent for type 2 diabetes, it aims to improve plasma glucose levels while mitigating the adverse effects associated with full PPAR γ agonists. The potassium salt of compound 15 has been highlighted for its favorable pharmacological properties.

Physicochemical Properties

Solubility

Quantitative solubility data for aMV666810 (compound 15) is not publicly available in the reviewed literature. However, the primary research article by Furukawa et al. (2012) describes the potassium salt of compound 15 as having "high solubility".^{[1][2][3]} The abstract of this publication specifies that the solubility was determined in the "second fluid for dissolution test (JP2) at pH 6.8", which is a standard buffer used in pharmaceutical testing.

Table 1: Qualitative Solubility of aMV666810 (Potassium Salt)

Compound	Solvent System	Solubility Description
aMV666810 (Compound 15) Potassium Salt	Second Fluid for Dissolution Test (JP2), pH 6.8	High

Stability

No specific stability data for aMV666810 (compound 15) was found in the publicly accessible literature. Stability testing is a critical component of drug development, typically involving long-term and accelerated studies under various environmental conditions to establish a re-test period or shelf life.

Experimental Protocols

Detailed experimental protocols for the solubility and stability testing of aMV666810 are not available in the public domain. The following sections describe general methodologies that are likely to have been employed.

Solubility Determination (General Protocol)

The solubility of a pharmaceutical compound in a specific medium is typically determined using a shake-flask method or a potentiometric titration method. Given the reference to "JP2 at pH 6.8", a standardized dissolution test was likely performed.

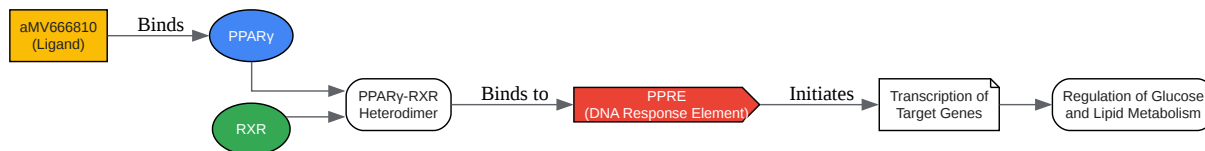
General Workflow for Solubility Testing:

Caption: Generalized workflow for equilibrium solubility determination.

Stability Testing (General Protocol)

Stability studies for a novel drug candidate like aMV666810 would typically follow ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

General Workflow for Stability Study:



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References

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